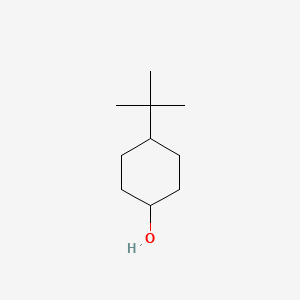

4-Tert-butylcyclohexanol

Description

The exact mass of the compound 4-Tert-butylcyclohexanol is 156.151415257 g/mol and the complexity rating of the compound is 115. The solubility of this chemical has been described as 6.40e-04 mpractically insoluble to insolublesoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404197. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 4-Tert-butylcyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butylcyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOQPGVQAWPUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026623, DTXSID40883571, DTXSID50885182 | |

| Record name | 4-tert-Butylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], White crystals; Woody patchouli | |

| Record name | 4-tert-Butylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20093 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-4-tert-Butylcyclohexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2281/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | trans-4-tert-Butylcyclohexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2281/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.005 [mmHg] | |

| Record name | 4-tert-Butylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20093 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

98-52-2, 937-05-3, 21862-63-5 | |

| Record name | 4-tert-Butylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021862635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-tert-butylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-tert-butylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5067JRJ73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-TERT-BUTYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5FZ4Y0UMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

cis-4-tert-butylcyclohexanol conformational analysis

An In-Depth Technical Guide to the Conformational Analysis of cis-4-tert-Butylcyclohexanol

Executive Summary

The conformation of a molecule—its three-dimensional shape—is fundamental to its chemical reactivity and biological activity. For cyclic molecules like cyclohexane derivatives, which are ubiquitous scaffolds in pharmaceuticals and natural products, understanding their preferred conformation is paramount. This guide provides a detailed examination of cis-4-tert-butylcyclohexanol, a model compound for demonstrating the principles of conformational analysis. We will explore how the sterically demanding tert-butyl group acts as a "conformational lock," forcing the cyclohexane ring into a single, predictable chair conformation. This guide will detail the energetic principles governing this preference, outline the primary experimental and computational methods for its verification, and discuss the implications for researchers in organic chemistry and drug development.

Introduction: The Central Role of Molecular Shape

In fields from materials science to medicinal chemistry, the function of a molecule is inextricably linked to its structure. For drug development professionals, the precise three-dimensional arrangement of atoms determines how a molecule will interact with its biological target, such as an enzyme or receptor. Cyclohexane and its derivatives are among the most common structural motifs in drug molecules. Their non-planar, puckered nature allows for a variety of spatial arrangements of substituents, only one of which may be biologically active. Consequently, the ability to predict and control the conformation of these rings is a critical skill.

This guide focuses on cis-4-tert-butylcyclohexanol as a quintessential example for studying conformational preferences. Its analysis provides a clear and unambiguous illustration of the powerful influence of steric hindrance on molecular geometry.

The Dynamic Landscape of the Cyclohexane Ring

A planar structure for cyclohexane is highly unstable due to significant angle strain (bond angles would be 120° instead of the ideal 109.5°) and torsional strain from eclipsed carbon-carbon bonds.[1] To relieve this strain, the ring adopts puckered conformations.

-

Chair Conformation : The most stable conformation of cyclohexane is the chair form, which eliminates virtually all angle and eclipsing strain.[1] In this conformation, the substituent positions are not equivalent; they are classified into two types:

-

Ring Flip : At room temperature, the cyclohexane ring is not static. It undergoes a rapid conformational interconversion known as a "ring flip".[3] During this process, all axial bonds become equatorial, and all equatorial bonds become axial.[3] For unsubstituted cyclohexane, the two chair conformers are identical in energy.

The stability of a substituted cyclohexane is determined by the steric interactions its substituents experience. The most significant of these are 1,3-diaxial interactions , which are repulsive forces between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the ring.[4] Because of these interactions, substituents generally prefer the more spacious equatorial position.[5][6]

Quantifying Steric Bulk: The "A-Value"

To quantify the preference of a substituent for the equatorial position, chemists use a parameter known as the "A-value". The A-value is the difference in Gibbs free energy (ΔG) between the conformer with the substituent in the axial position and the conformer with it in the equatorial position.[7] A larger A-value signifies a stronger preference for the equatorial position and indicates greater steric bulk.[7][8]

The tert-butyl group is exceptionally bulky. When forced into an axial position, it experiences severe 1,3-diaxial interactions. This steric strain is so significant that the tert-butyl group has one of the largest A-values of any common substituent.

| Substituent | A-Value (kcal/mol) |

| -H | 0 |

| -OH (Hydroxyl) | 0.87 |

| -CH₃ (Methyl) | 1.74[7] |

| -C(CH₃)₃ (tert-Butyl) | ~5.0[7] |

The ~5.0 kcal/mol A-value for the tert-butyl group means that the conformation with an equatorial tert-butyl group is overwhelmingly favored at equilibrium. This strong energetic preference effectively "locks" the cyclohexane ring into a single chair conformation, preventing ring flipping.[9]

Conformational Analysis of cis-4-tert-Butylcyclohexanol

The cis stereochemistry in a 1,4-disubstituted cyclohexane dictates that one substituent must be in an axial position while the other is in an equatorial position.[10][11] This leads to two possible chair conformers for cis-4-tert-butylcyclohexanol, which interconvert via a ring flip.

-

Conformer A : The tert-butyl group is equatorial , and the hydroxyl (-OH) group is axial .

-

Conformer B : The tert-butyl group is axial , and the hydroxyl (-OH) group is equatorial .

To determine the most stable conformation, we compare the energetic penalties (A-values) associated with placing each group in an axial position.

-

Conformer A : The only axial substituent is the hydroxyl group. The steric strain introduced is equal to its A-value, approximately 0.87 kcal/mol .

-

Conformer B : The axial substituent is the tert-butyl group. The steric strain is equal to its A-value, approximately 5.0 kcal/mol .

The energy difference between the two conformers is substantial: 5.0 - 0.87 = 4.13 kcal/mol . Conformer A, with the bulky tert-butyl group in the equatorial position and the smaller hydroxyl group in the axial position, is significantly more stable.[12][13] The equilibrium lies so far to the side of Conformer A that, for all practical purposes, the molecule exists exclusively in this conformation.

Experimental and Computational Verification

Theoretical predictions must be validated by empirical data. The conformational preference of cis-4-tert-butylcyclohexanol can be unequivocally confirmed using spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the conformation of cyclohexane derivatives. The chemical shift and, more importantly, the coupling constant (J-value) of the proton attached to the same carbon as the hydroxyl group (the C1 methine proton) provides direct evidence of its orientation.

The magnitude of the coupling constant between two adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus curve.

-

An axial proton has a large (trans-diaxial, ~180°) coupling to the adjacent axial protons and a small (gauche, ~60°) coupling to the adjacent equatorial protons. This results in a wide, complex multiplet with large J-values (typically 8-13 Hz).

-

An equatorial proton has only small (gauche, ~60°) couplings to its neighbors (both axial and equatorial). This results in a narrow multiplet with small J-values (typically 2-5 Hz).

In the stable conformer of cis-4-tert-butylcyclohexanol, the -OH group is axial, meaning the C1 proton is equatorial . We therefore predict that its signal in the ¹H NMR spectrum will be a narrow multiplet with small coupling constants.[14] Conversely, the trans isomer, which has an equatorial -OH group and an axial C1 proton, would show a broad multiplet with large coupling constants. This difference allows for clear assignment of the isomers in a mixture.[14][15]

-

Sample Preparation : Dissolve 5-10 mg of cis-4-tert-butylcyclohexanol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition : Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

-

Data Analysis :

-

Identify the signal for the C1 methine proton (H-C-OH). It will be a single proton multiplet, typically found between 3.5 and 4.1 ppm.

-

Expand the multiplet and measure the peak-to-peak distances to determine the coupling constants (J-values).

-

Observe the width of the multiplet at half-height (W₁/₂).

-

-

Interpretation : A narrow multiplet (W₁/₂ < 10 Hz) with small J-values confirms the equatorial position of the C1 proton, and therefore the axial position of the hydroxyl group, validating the predicted conformation.

Computational Chemistry

Molecular mechanics and quantum chemistry calculations can be used to determine the relative energies of different conformers. By building the two chair conformers of cis-4-tert-butylcyclohexanol in silico, a computational program can calculate the potential energy of each, confirming that the structure with the equatorial tert-butyl group is the global energy minimum.[16]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Axial and Equatiorial Bonds in Cyclohexane | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. A value - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. brainly.com [brainly.com]

- 13. homework.study.com [homework.study.com]

- 14. youtube.com [youtube.com]

- 15. Solved In the 1H NMR spectrum of 4-tert-butylcyclohexanol, | Chegg.com [chegg.com]

- 16. Master of Chemistry Education - Mike Dappolone - University of Pennsylvania [sas.upenn.edu]

Stereoselective Synthesis of 4-tert-Butylcyclohexanol: A High-Pressure Catalytic Hydrogenation Guide

Executive Summary

The hydrogenation of 4-tert-butylphenol (PTBP) to 4-tert-butylcyclohexanol (4-TBCH) is a canonical reaction in organic synthesis, serving as a critical case study for stereoselective alicyclic ring construction.[1] The product, 4-TBCH, exists as two diastereomers: cis and trans.[2] The trans isomer is highly valued in the fragrance industry (woody, dry notes) and as a rigid scaffold in pharmaceutical design, while the cis isomer is the kinetic product of catalytic hydrogenation.

This guide provides a rigorous technical framework for the synthesis, emphasizing the causality between catalyst choice and stereochemical outcome . We present a self-validating protocol using Rhodium on Alumina (Rh/Al₂O₃) for kinetic control, followed by thermodynamic equilibration strategies.[1]

Mechanistic Principles & Stereochemistry[1]

Conformational Analysis: The "Anchor" Effect

The tert-butyl group is the defining steric feature of this synthesis. With an A-value of ~4.9 kcal/mol, it effectively "locks" the cyclohexane ring into a chair conformation where the bulky tert-butyl group occupies the equatorial position to minimize 1,3-diaxial strain.

-

Cis-4-TBCH (Kinetic Product): The hydroxyl (-OH) group is axial .[1][3]

-

Formation:[4] Result of syn-addition of H₂ across the aromatic face adsorbed onto the catalyst surface.

-

-

Trans-4-TBCH (Thermodynamic Product): The hydroxyl (-OH) group is equatorial .[1][3][5]

-

Formation:[4] Requires isomerization (epimerization) of the alcohol center. This is the diequatorial conformer and is energetically favored by ~0.7 kcal/mol over the cis isomer.

-

The Horiuti-Polanyi Mechanism

The reduction proceeds via the Horiuti-Polanyi mechanism, where the phenol aromatic ring adsorbs flat onto the metal surface. Hydrogen atoms are transferred stepwise from the metal to the

Stereochemical Pathway Visualization[1]

Figure 1: Mechanistic pathway showing the kinetic origin of the cis-isomer and the thermodynamic drive toward the trans-isomer.[1]

Experimental Strategy: Catalyst Selection

The choice of heterogeneous catalyst dictates the diastereomeric ratio (dr).

| Catalyst System | Primary Outcome | Mechanism Note |

| 5% Rh/Al₂O₃ or Rh/C | High Cis (>90%) | Rapid hydrogenation at low T/P prevents desorption/re-adsorption cycles required for isomerization.[1] |

| Raney Nickel | Mixed / Trans | Lower activity requires higher T (>100°C), promoting alcohol dehydrogenation/re-hydrogenation (epimerization).[1] |

| Pd/C | Variable | Often less active for phenol reduction; requires forcing conditions that degrade selectivity.[1] |

| Ru/Al₂O₃ | High Cis | Similar to Rh but often requires higher pressures (50+ bar).[1] |

Recommendation: For research purity, synthesize the Cis isomer using Rh/Al₂O₃ (cleaner reaction), then chemically equilibrate to Trans if needed using base (KOtBu) or Al(OiPr)₃, rather than relying on "dirty" high-temperature hydrogenation conditions.

Detailed Experimental Protocol

Protocol A: High-Selectivity Synthesis of cis-4-TBCH

Objective: Synthesis of >95% cis-4-tert-butylcyclohexanol.[1]

Reagents:

-

Substrate: p-tert-butylphenol (15.0 g, 100 mmol)[1]

-

Catalyst: 5% Rh/Al₂O₃ (750 mg, 5 wt% loading relative to substrate)

-

Solvent: 2-Propanol (150 mL, HPLC Grade)[1]

-

Gas: Hydrogen (99.999%)[1]

Equipment:

-

High-pressure stainless steel autoclave (e.g., Parr Instrument) with mechanical stirring and PID temperature control.[1]

Step-by-Step Methodology:

-

Catalyst Loading (Inert Atmosphere):

-

Critical: Rhodium catalysts can be pyrophoric if dry.[1] Weigh the catalyst rapidly and transfer to the autoclave liner. Immediately wet with 20 mL of 2-Propanol.

-

-

Substrate Addition:

-

Dissolve p-tert-butylphenol in the remaining 2-Propanol.[1] Add this solution to the wetted catalyst in the liner.

-

-

Sealing and Purging:

-

Seal the autoclave.

-

N₂ Purge: Pressurize to 5 bar with Nitrogen, stir for 1 min, then vent to 1 bar. Repeat 3 times to remove Oxygen (Safety limit: <1% O₂).[1]

-

H₂ Purge: Pressurize to 5 bar with Hydrogen, vent. Repeat 2 times.

-

-

Reaction:

-

Pressurize to 10 bar (145 psi) H₂.

-

Set stirring to 1000 rpm (Mass transfer limitation is the enemy of rate).

-

Heat to 50°C .

-

Monitoring: Monitor H₂ uptake via the reservoir pressure drop. Reaction is complete when uptake plateaus (typically 2-4 hours).[1]

-

-

Workup:

-

Purification:

-

Recrystallize from petroleum ether to obtain pure cis-isomer (white needles).[1]

-

Protocol B: Isomerization to trans-4-TBCH

Objective: Conversion of cis-rich mixture to thermodynamic trans-isomer.[1]

-

Take the crude cis-alcohol (10 g) from Protocol A.

-

Dissolve in dry Toluene (100 mL).

-

Add Aluminum Isopropoxide (1.0 g) or Potassium tert-butoxide (0.5 g).

-

Reflux under Nitrogen for 12 hours.

-

Quench with dilute HCl, extract, and recrystallize. The trans-isomer is less soluble and crystallizes preferentially.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and subsequent isomer selection.

Analytical Characterization

Distinguishing the isomers is critical. NMR coupling constants (

| Feature | Cis-Isomer (Axial OH) | Trans-Isomer (Equatorial OH) |

| ¹H NMR (CH-OH signal) | ~4.03 ppm (Broad singlet or narrow multiplet) | ~3.50 ppm (Triplet of triplets) |

| Coupling ( | Small ( | Large ( |

| GC Retention Time | Typically elutes first (lower boiling point) | Typically elutes second (higher boiling point) |

| Melting Point | 82-83°C | 81-82°C (Note: MPs are close; mixed MP is depressed) |

Safety & Hazards (Self-Validating Systems)

-

Hydrogen Embrittlement: Ensure the autoclave is rated for H₂ service. Standard steel can suffer embrittlement over time.[1]

-

Pyrophoric Catalysts: Spent Rh and Raney Ni catalysts are pyrophoric.[1]

-

Protocol: Never dispose of dry catalyst in a trash bin. Keep wet with water/solvent and dispose of in a designated hazardous waste container containing water.

-

-

Pressure Checks:

-

Validation: Always perform a "Leak Test" with N₂ at operating pressure before introducing H₂.[1] If pressure drops >5% in 10 mins, abort and reseal.

-

References

-

Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Definitive text on Rh vs Ni selectivity).

-

Organic Syntheses. trans-4-t-Butylcyclohexanol. Org. Synth. 1967, 47, 18.

-

Eliel, E. L., & Ro, R. S. (1957).[1][9] Conformational Analysis. III. The 4-tert-Butylcyclohexyl System.[1][2][3][10] Journal of the American Chemical Society, 79(22), 5992–5995.

-

BenchChem. Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol (Analogous system analysis).

-

Parr Instrument Company. Safety in the Operation of Laboratory Reactors and Pressure Vessels.

Sources

- 1. 4-tert-Butylcyclohexanol | C10H20O | CID 7391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 3. reddit.com [reddit.com]

- 4. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. njhjchem.com [njhjchem.com]

- 7. environmentclearance.nic.in [environmentclearance.nic.in]

- 8. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 9. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 10. nacatsoc.org [nacatsoc.org]

Physical properties of 4-tert-butylcyclohexanol isomers

An In-depth Technical Guide to the Physical Properties of 4-tert-Butylcyclohexanol Isomers

Abstract

This technical guide offers a comprehensive examination of the physical properties of the cis and trans isomers of 4-tert-butylcyclohexanol. For researchers, chemists, and professionals in drug development, a nuanced understanding of how stereochemistry dictates macroscopic properties is fundamental. This document moves beyond a simple recitation of data, delving into the conformational analysis that underpins the observable differences in melting point, boiling point, solubility, and spectroscopic signatures between these two isomers. We provide not only comparative data but also the causal explanations for these differences and detailed, field-tested protocols for their separation and characterization, ensuring both theoretical comprehension and practical applicability.

The Stereochemical Foundation: Conformational Analysis

The distinct physical properties of cis- and trans-4-tert-butylcyclohexanol are not arbitrary; they are a direct consequence of their three-dimensional structures. The cyclohexane ring is not planar, existing predominantly in a low-energy "chair" conformation. The stability of this conformation is dictated by the spatial arrangement of its substituents, which can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The key to understanding this system is the tert-butyl group . Due to its significant steric bulk, it acts as a "conformational lock."[1] To avoid highly unfavorable steric clashes known as 1,3-diaxial interactions, the tert-butyl group will overwhelmingly occupy the more spacious equatorial position.[2] This anchoring effect dictates the position of the hydroxyl (-OH) group in each isomer.

-

trans-4-tert-Butylcyclohexanol : In this isomer, the substituents are on opposite sides of the ring. With the tert-butyl group locked in the equatorial position, the hydroxyl group also occupies an equatorial position. This diequatorial arrangement is the most thermodynamically stable conformation, as it minimizes steric strain.[2][3]

-

cis-4-tert-Butylcyclohexanol : Here, the substituents are on the same side of the ring. To accommodate the equatorial tert-butyl group, the hydroxyl group is forced into an axial position.[2] This arrangement introduces steric strain due to interactions between the axial hydroxyl group and the axial hydrogens on the same side of the ring, rendering the cis isomer less thermodynamically stable than the trans isomer.[4]

Caption: Conformational stability of 4-tert-butylcyclohexanol isomers.

Comparative Analysis of Physical Properties

The conformational differences directly translate into measurable variations in physical properties. While both isomers share the same molecular formula (C₁₀H₂₀O) and weight (156.27 g/mol ), their spatial arrangements affect intermolecular forces and crystal lattice packing.[5][6]

| Property | cis-4-tert-Butylcyclohexanol | trans-4-tert-Butylcyclohexanol | Rationale for Difference |

| Melting Point | 83°C[7] | 77 - 81°C[8][9] | The slightly higher melting point of the cis isomer is counterintuitive but can be attributed to specific crystal packing efficiencies enabled by the axial hydroxyl group's position, potentially allowing for a more ordered solid-state structure. |

| Boiling Point | 214.2°C (at 760 mmHg)[10][7] | ~230.5°C (estimate)[8] | The equatorial hydroxyl group in the trans isomer is more exposed, leading to more effective intermolecular hydrogen bonding and requiring more energy to transition to the vapor phase. |

| Solubility | Limited in water; soluble in organic solvents.[11][12] | Limited in water; soluble in organic solvents.[12][13] | Both isomers are dominated by the large, hydrophobic tert-butyl group, limiting water solubility.[12] Their polarity is considered very similar, resulting in comparable solubility in organic solvents.[14] |

| Appearance | White to off-white crystalline powder.[11] | White crystalline solid.[13] | Both are typically supplied as white solids at room temperature. |

Spectroscopic Fingerprints for Isomer Differentiation

Spectroscopy provides the most definitive means of identifying and distinguishing between the cis and trans isomers. The different chemical environments of the hydroxyl group and its neighboring protons create unique spectral signatures.

Infrared (IR) Spectroscopy

While both isomers show a characteristic broad O-H stretching absorption around 3200-3600 cm⁻¹, the key diagnostic feature is the C-O stretching vibration.

-

cis Isomer (Axial C-O bond): The C-O stretch appears at a specific frequency.

-

trans Isomer (Equatorial C-O bond): The C-O stretch is shifted relative to the cis isomer.[15]

This difference arises because the vibrational energy of the C-O bond is influenced by its steric environment. The distinct positions of these peaks provide a reliable method for identifying the dominant isomer in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for distinguishing these isomers, focusing on the proton attached to the hydroxyl-bearing carbon (the H-1 proton).

-

cis Isomer (Axial -OH): In this conformation, the H-1 proton is equatorial . It experiences smaller coupling interactions with its neighboring protons (axial-equatorial and equatorial-equatorial couplings). This results in a signal that is typically a broad multiplet or "pentet" with small coupling constants, appearing further downfield around 4.03 ppm .[16]

-

trans Isomer (Equatorial -OH): Here, the H-1 proton is axial . It exhibits large coupling constants due to its interaction with two other axial protons (diaxial coupling). This strong coupling splits the signal into a well-defined triplet of triplets that appears further upfield, around 3.5 ppm .[17]

The significant difference in both the chemical shift and the splitting pattern of the H-1 proton serves as an unambiguous identifier for each isomer.

Experimental Protocols for Analysis and Separation

A robust understanding of these isomers requires reliable experimental methods for their separation and characterization. The following protocols are foundational for any laboratory working with these compounds.

Protocol 1: Isomer Separation by Gas Chromatography (GC)

Causality: Gas chromatography separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[18] For the 4-tert-butylcyclohexanol isomers, separation is achieved because the subtle differences in their polarity and boiling points cause them to interact differently with the GC column, leading to distinct retention times. A polar stationary phase is chosen to maximize interaction with the polar hydroxyl group, enhancing separation.[19]

Caption: Standard workflow for GC-based isomer separation.

Step-by-Step Methodology:

-

Instrument Setup:

-

Method Parameters:

-

Injection Port Temperature: Set to 250°C to ensure rapid vaporization.

-

Oven Temperature Program: Start at 140°C, hold for 2 minutes, then ramp at 5°C/min to 160°C. Hold for 5 minutes. (Note: This is a starting point and must be optimized for your specific column and instrument).[22]

-

Detector Temperature: Set to 250°C.

-

-

Sample Preparation:

-

Prepare a ~1 mg/mL solution of the 4-tert-butylcyclohexanol isomer mixture in a suitable solvent (e.g., dichloromethane or ethanol).

-

Prepare individual standard solutions of the pure cis and trans isomers for retention time confirmation.

-

-

Analysis:

-

Inject 1 µL of the sample into the GC.[22]

-

Record the chromatogram. The trans isomer, with its higher boiling point, will typically have a longer retention time.

-

Inject the individual standards to confirm peak identity.

-

The relative percentage of each isomer is calculated from the integrated area of its corresponding peak.

-

Protocol 2: Characterization by Melting Point Determination

Causality: A pure crystalline solid exhibits a sharp, defined melting point. The presence of an impurity (in this case, the other isomer) disrupts the crystal lattice, typically causing the melting to begin at a lower temperature and occur over a wider range. This protocol validates the purity of a separated isomer.

Step-by-Step Methodology:

-

Apparatus: Calibrated digital melting point apparatus.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Procedure:

-

Load a small amount of the powdered sample into a capillary tube to a depth of 2-3 mm.

-

Place the tube in the melting point apparatus.

-

Set a rapid heating ramp (10-20°C/min) to approximate the melting point.

-

Perform a second measurement with a new sample, heating rapidly to ~15°C below the approximate melting point, then slowing the ramp rate to 1-2°C/min.

-

-

Data Recording and Interpretation:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last crystal melts (T₂).

-

The melting range is T₁ - T₂. A sharp range (≤ 2°C) that matches the literature value indicates high purity. A broad or depressed range suggests the presence of the other isomer.

-

Conclusion

The physical properties of cis- and trans-4-tert-butylcyclohexanol are a textbook illustration of stereochemistry's influence on molecular behavior. The steric requirement of the tert-butyl group establishes a conformationally rigid system where the trans isomer enjoys greater thermodynamic stability due to its diequatorial arrangement. This fundamental difference manifests in distinct melting points, boiling points, and, most critically, unique spectroscopic signatures in IR and ¹H NMR. For the practicing scientist, leveraging these differences through established analytical techniques like gas chromatography and spectroscopy is essential for accurate identification, quantification, and purification of these isomers, ensuring the stereochemical integrity of research and development pathways.

References

-

Unknown. (n.d.). #20 Separation of Alcohols Using Gas Chromatography. [Link]

-

Chemsrc. (2025). cis-4-tert-Butylcyclohexanol | CAS#:937-05-3. [Link]

-

Homework.Study.com. (n.d.). Draw the chair conformations of each stereoisomer of 4-tert-butylcyclohexanol. [Link]

-

SpectraBase. (n.d.). 4-Tert-butylcyclohexanol (cis/trans). [Link]

-

PubChem. (n.d.). 4-tert-Butylcyclohexanol. [Link]

-

Homework.Study.com. (n.d.). What is the most thermodynamically stable chair conformation for the substituents on cis-4-tert-butylcyclohexanol?. [Link]

-

Unknown. (n.d.). Gas Chromatography of an Alcohol Mixture. [Link]

-

Chegg.com. (2023). Solved Analyze the IR spectrum of the pure cis- and trans. [Link]

-

Delloyd's Lab-Tech. (n.d.). Gas chromatography of Alcohols. [Link]

-

Solubility of Things. (n.d.). 4-tert-butylcyclohexanol. [Link]

-

Royal Society of Chemistry. (n.d.). Conformational Analysis. Part 21. Conformational Isomerism in cis-Cyclohexane-I ,3-diol. [Link]

-

Odinity. (2014). Separation & Identification of Alcohols by Gas Chromatography. [Link]

-

Homework.Study.com. (n.d.). A portion of NMR spectrum of 4-tert-butylcyclohexanol is shown below. [Link]

-

Brainly. (2016). Is cis 4-tert-butylcyclohexanol more polar than trans?. [Link]

-

YouTube. (2020). 4-tert-Butylcyclohexanol - J values. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. [Link]

-

Reddit. (2014). Question regarding rate of reaction of oxidation of trans- and cis- 4-tert-butylcyclohexanol. [Link]

-

Unknown. (n.d.). C-13 NMR Spectrum. [Link]

-

SpectraBase. (n.d.). Trans-4-tert-butylcyclohexanol - Optional[13C NMR] - Chemical Shifts. [Link]

-

Brainly. (2023). Tert-butyl groups are so large that they function as "conformational locks," only adopting equatorial. [Link]

-

Automated Topology Builder. (n.d.). trans-4-tert-Butylcyclohexanol | C10H20O | MD Topology | NMR | X-Ray. [Link]

-

NIST. (n.d.). Cyclohexanol, 4-(1,1-dimethylethyl)-. [Link]

Sources

- 1. brainly.com [brainly.com]

- 2. reddit.com [reddit.com]

- 3. homework.study.com [homework.study.com]

- 4. homework.study.com [homework.study.com]

- 5. 4-tert-Butylcyclohexanol | C10H20O | CID 7391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-tert-Butylcyclohexanol, mixture of cis and trans | CAS 98-52-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Page loading... [wap.guidechem.com]

- 8. TRANS-4-TERT-BUTYLCYCLOHEXANOL CAS#: 21862-63-5 [m.chemicalbook.com]

- 9. trans-4-tert-Butylcyclohexanol | 21862-63-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. cis-4-tert-Butylcyclohexanol | CAS#:937-05-3 | Chemsrc [chemsrc.com]

- 11. CAS 937-05-3: cis-4-tert-Butylcyclohexanol | CymitQuimica [cymitquimica.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. TRANS-4-TERT-BUTYLCYCLOHEXANOL | 21862-63-5 [chemicalbook.com]

- 14. brainly.com [brainly.com]

- 15. Solved Analyze the IR spectrum of the pure cis- and trans | Chegg.com [chegg.com]

- 16. homework.study.com [homework.study.com]

- 17. youtube.com [youtube.com]

- 18. purdue.edu [purdue.edu]

- 19. odinity.com [odinity.com]

- 20. Separation of Alcohols and Esters in Spirits using Serially Connected GC Columns [sigmaaldrich.com]

- 21. Gas chromatography of Alcohols [delloyd.50megs.com]

- 22. phillysim.org [phillysim.org]

The Anchor Effect: A Technical Guide to Conformational Locking in 4-tert-butylcyclohexanol

Core Directive: The "Winstein-Holness" Override

In dynamic stereochemistry, most substituted cyclohexanes exist as a rapidly equilibrating mixture of chair conformers. This equilibrium complicates the study of reaction kinetics because the observed reactivity is a weighted average of two distinct conformers (the Winstein-Holness principle).

4-tert-butylcyclohexanol represents the canonical solution to this problem. By introducing a tert-butyl group, we exploit its massive A-value (4.9 kcal/mol) to effectively "lock" the ring into a single chair conformation. This molecule acts as a stereochemical ruler, allowing researchers to isolate and quantify the specific reactivity of axial versus equatorial substituents without the interference of ring flipping.

This guide details the thermodynamics, spectroscopic signatures, and differential reactivity of this system, serving as a blueprint for rigidification strategies in modern drug design.

Thermodynamic Fundamentals

The tert-butyl group is chemically inert but sterically dominant. When attached to a cyclohexane ring, the energy penalty for placing it in an axial position is so severe that the molecule is >99.9% locked in the conformation where the tert-butyl group is equatorial.

The Energy Landscape

The following diagram illustrates why the tert-butyl group functions as an anchor.

Figure 1: The thermodynamic well created by the tert-butyl anchor. The reverse transition from equatorial to axial is energetically prohibitive at standard temperatures.

Isomer Definitions

Because the tert-butyl group is fixed in the equatorial position, the stereochemistry of the hydroxyl group is defined relative to it:

| Isomer | tert-Butyl Position | Hydroxyl Position | Relationship | Stability |

| Trans | Equatorial | Equatorial | 1,4-diequatorial | More Stable (Thermodynamic Product) |

| Cis | Equatorial | Axial | 1,4-axial/equatorial | Less Stable (Kinetic Product) |

Spectroscopic Validation (Self-Validating Protocols)

In a synthesis or kinetic study, you must verify the conformation.

The H1 Signal Diagnostic

The proton attached to the same carbon as the hydroxyl group (the carbinol proton, H1) provides the diagnostic signal.

-

Trans-isomer (OH equatorial): The H1 proton is axial .[1] It experiences two large anti-periplanar couplings (

) with adjacent axial protons. -

Cis-isomer (OH axial): The H1 proton is equatorial .[1] It experiences only small gauche couplings (

) with adjacent protons.

Diagnostic Table:

H NMR Parameters (400 MHz, CDCl

)

| Parameter | Trans-4-tert-butylcyclohexanol | Cis-4-tert-butylcyclohexanol |

| H1 Conformation | Axial ( | Equatorial ( |

| Multiplicity | Triplet of Triplets ( | Quintet-like (narrow multiplet) |

| Coupling ( | 10–12 Hz (Large) | N/A |

| Coupling ( | 3–4 Hz (Small) | 2–3 Hz (Small) |

| Signal Width ( | Broad (~25 Hz) | Narrow (~10 Hz) |

Experimental Check: If your H1 signal is a wide multiplet spanning >20 Hz, you have the trans isomer. If it is a narrow clump, you have the cis isomer.

Differential Reactivity: The Oxidation Rate Study

This is the critical application for the "Application Scientist." The locked conformation reveals that steric strain can accelerate reaction rates .

The Phenomenon

When oxidizing 4-tert-butylcyclohexanol with Chromic Acid (Jones Oxidation), the Cis (Axial OH) isomer reacts significantly faster than the Trans (Equatorial OH) isomer.

Why?

-

Ground State Destabilization: The cis isomer suffers from 1,3-diaxial interactions between the axial OH and the axial hydrogens at C3 and C5.

-

Strain Relief: Oxidation converts the

carbinol carbon to an -

Activation Energy: Because the ground state of the cis isomer is higher in energy (destabilized), the activation energy (

) to reach the transition state is lower compared to the stable trans isomer.

Figure 2: Kinetic pathway showing the acceleration of axial alcohol oxidation due to relief of steric strain.

Experimental Protocol: Competitive Oxidation Rates

To validate this experimentally, use the following protocol. This is a self-validating kinetic competition experiment.

Reagents:

-

cis-4-tert-butylcyclohexanol (1.0 equiv)

-

trans-4-tert-butylcyclohexanol (1.0 equiv)

-

Standard Jones Reagent (CrO

/ H -

Internal Standard (e.g., Dodecane) for GC analysis.

Workflow:

-

Baseline: Dissolve equimolar amounts (0.5 mmol each) of cis and trans isomers in Acetone (10 mL) with the internal standard.

-

T0 Sample: Take a 50 µL aliquot, quench with isopropanol/ether, and analyze by GC to establish the exact starting ratio (should be 1:1).

-

Initiation: Add 0.2 equiv of Jones reagent dropwise at 0°C. (Limiting reagent ensures competition).

-

Reaction: Stir for 5 minutes.

-

Quench & Analyze: Quench the entire reaction with isopropanol. Extract with ether.

-

Readout: Analyze the remaining starting materials by GC.

Expected Result: The cis isomer peak will be significantly depleted compared to the trans isomer peak. The ratio of consumption rates (

Implications for Drug Design: The Entropic Advantage

The principles demonstrated by 4-tert-butylcyclohexanol are directly applicable to Structure-Activity Relationship (SAR) studies.

The "Locking" Strategy

In drug discovery, binding affinity (

-

Flexible Ligands: When a flexible drug binds to a protein, it must "freeze" into a specific bioactive conformation. This causes a massive loss of conformational entropy (unfavorable

), penalizing the binding affinity. -

Locked Ligands: By using a rigid scaffold (like a locked cyclohexane or a spirocycle) that pre-organizes the molecule into the bioactive conformation, the entropic penalty is paid during synthesis, not during binding. This results in a higher apparent binding affinity.

Application: If a piperidine or cyclohexane ring in a lead compound is flexible, medicinal chemists often introduce a methyl or tert-butyl group (or bridge the ring) to lock the conformation. If the locked conformation matches the receptor pocket, potency often increases by 10-100 fold.

References

-

Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen.[2] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society. [Link]

-

Eliel, E. L., & Ro, R. S. (1957). Conformational Analysis. III. The 4-tert-Butylcyclohexyl System.[1][3][4][5][6][7] Journal of the American Chemical Society. [Link]

-

Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

-

Chemistry LibreTexts. (2023). Oxidation of Alcohols.[8][9][10] [Link]

-

Fang, Z., et al. (2025). Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. Future Medicinal Chemistry. [Link]

Sources

- 1. As a rule, axial alcohols oxidize somewhat faster than equatorial alcohol.. [askfilo.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 4-tert-Butylcyclohexanol | C10H20O | CID 7391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. homework.study.com [homework.study.com]

- 6. reddit.com [reddit.com]

- 7. vaia.com [vaia.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. homework.study.com [homework.study.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Safe Handling and Management of 4-tert-butylcyclohexanol

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 4-tert-butylcyclohexanol (CAS No. 98-52-2), a common intermediate in chemical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory safety.

Section 1: Compound Profile & Physicochemical Properties

4-tert-butylcyclohexanol is a substituted cyclohexanol derivative that typically appears as a white crystalline solid at room temperature.[1] Its bulky tert-butyl group significantly influences its physical properties, such as solubility and steric hindrance in reactions.[1] Understanding these fundamental properties is the first step in a thorough risk assessment.

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₂₀O | [2][3] |

| Molecular Weight | 156.27 g/mol | [3][4] |

| Appearance | White crystalline solid, powder, or granules | [1][4] |

| Melting Point | 60 - 70 °C | [4][5] |

| Boiling Point | ~224 - 228 °C | [5] |

| Flash Point | 105 °C / 221 °F (Closed Cup) | [2][6][7] |

| Solubility | Insoluble in water; soluble in alcohols and other organic solvents | [1][5][8] |

| Vapor Pressure | < 0.1 hPa at 20 °C | [5] |

| Density | ~0.87 g/cm³ |[5][7] |

Section 2: Hazard Identification and Toxicological Profile

The primary hazard associated with 4-tert-butylcyclohexanol is its classification as a serious eye irritant.[2][7][9] While generally considered to have low acute toxicity, adherence to safety protocols is crucial to mitigate risks.[5][9] As an aliphatic alcohol, prolonged or repeated skin contact may cause irritation, and inhalation of dust can irritate the respiratory tract.[6][10]

Authoritative Grounding: The U.S. OSHA Hazard Communication Standard (29 CFR 1910.1200) classifies this chemical as hazardous due to its potential to cause serious eye irritation (Category 2A).[2] This classification is based on data showing that contact can result in significant, though reversible, eye injury.

Data Presentation: Toxicological Data Summary

| Endpoint | Value | Species | Source(s) |

|---|---|---|---|

| LD50 Oral | 3620 - 4200 mg/kg | Rat | [2][5] |

| LD50 Dermal | > 5 g/kg | Rabbit | [2][5] |

| Eye Irritation | Category 2A (Causes serious eye irritation) | Rabbit | [2][3][9] |

| Skin Irritation | May cause mild skin irritation upon prolonged contact | Rabbit | [3][10] |

| Genotoxicity | Not found to be a concern for genotoxic potential in available assays | N/A | [11] |

| Aquatic Toxicity | Harmful to aquatic life | N/A |[5][12] |

Section 3: The Hierarchy of Controls for Safe Handling

A robust safety culture prioritizes systematic risk reduction. The hierarchy of controls is a framework that ranks hazard control measures from most to least effective. This approach is fundamental to designing safe experimental workflows involving 4-tert-butylcyclohexanol.

Mandatory Visualization: Hierarchy of Controls

Caption: The Hierarchy of Controls for risk mitigation.

-

Engineering Controls (Primary Barrier): The most critical control for handling solid 4-tert-butylcyclohexanol is to prevent dust generation and inhalation.

-

Causality: Since the compound is a powder, weighing and transferring operations can create airborne dust, which poses an inhalation and eye exposure risk.

-

Implementation: Always handle the solid material in a chemical fume hood or a ventilated balance enclosure.[5][10] These systems capture dust at the source, isolating the operator from the hazard. Ensure eyewash stations and safety showers are readily accessible.[2]

-

-

Administrative Controls (Procedural Safety): These are the work practices and procedures that reinforce safety.

-

Implementation: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical. Ensure all personnel are trained on the specific hazards and handling requirements. Maintain clear and accurate labeling on all containers. Always wash hands thoroughly after handling.[5][13]

-

-

Personal Protective Equipment (PPE) (Final Barrier): PPE is essential but should never be the sole means of protection. It is designed to protect the user when other controls fail or are not feasible.

Data Presentation: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Standard/Specification | Causality & Rationale | Source(s) |

|---|---|---|---|---|

| Eyes/Face | Chemical safety goggles or face shield | OSHA 29 CFR 1910.133, EN166 | Mandatory. Protects against airborne dust and splashes, preventing serious eye irritation. | [2][10][13] |

| Hands | Chemical-resistant gloves | EN374 | Prevents skin contact. Nitrile rubber (0.11 mm or thicker) is a suitable material. Always inspect gloves before use. | [6][13] |

| Body | Laboratory coat, long pants, closed-toe shoes | N/A | Protects skin from accidental spills and contamination. | [13][14] |

| Respiratory | NIOSH/MSHA approved respirator (e.g., N95 dust mask) | OSHA 29 CFR 1910.134, EN149 | Required when engineering controls are insufficient or during large-scale transfers where dust generation is unavoidable. |[10][13][15] |

Section 4: Standard Operating Procedures (SOPs)

Experimental Protocol: Routine Handling and Dispensing

-

Preparation: Don all required PPE as specified in the table above.

-

Work Area Setup: Confirm that the chemical fume hood or ventilated enclosure is operational. Place a spill tray or absorbent pad on the work surface.

-

Dispensing:

-

Gently open the container to avoid creating a plume of dust.

-

Use a spatula or scoop to carefully transfer the desired amount of 4-tert-butylcyclohexanol to a tared container.

-

Minimize the drop height to prevent dust from becoming airborne.

-

Avoid generating dusty conditions.[13]

-

-

Closure: Tightly close the main container immediately after dispensing.[13][16]

-

Cleanup: Clean the spatula and any contaminated surfaces within the hood.

-

Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete.[5]

Experimental Protocol: Storage and Incompatibility Management

-

Storage Location: Store containers in a cool, dry, well-ventilated area away from direct sunlight and heat.[9][13][16] Recommended storage temperature is between +15°C and +25°C.[6]

-

Container Integrity: Keep containers tightly sealed to prevent moisture absorption and contamination.[13][16]

-

Incompatible Materials:

-

Causality: As an alcohol, 4-tert-butylcyclohexanol can react with strong oxidizing agents, strong acids, and strong bases.[2] Such reactions can be exothermic and compromise containment.

-

Segregation: Ensure the chemical is stored separately from these incompatible material classes.

-

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

Mandatory Visualization: Emergency Response Workflow

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. fishersci.com [fishersci.com]

- 3. 4-tert-Butylcyclohexanol | C10H20O | CID 7391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-tert-Butylcyclohexanol CAS 98-52-2 - Buy 4-tert-Butylcyclohexanol, CAS 98-52-2, C10H20O Product on BOSS CHEMICAL [bosschemical.com]

- 5. synerzine.com [synerzine.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 4-tert-Butylcyclohexanol - Safety Data Sheet [chemicalbook.com]

- 8. CAS 937-05-3: cis-4-tert-Butylcyclohexanol | CymitQuimica [cymitquimica.com]

- 9. Page loading... [wap.guidechem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 12. aksci.com [aksci.com]

- 13. 4-tert-Butylcyclohexanol(98-52-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. sarchemlabs.com [sarchemlabs.com]

Chirality and Optical Activity of 4-tert-butylcyclohexanol Derivatives

Content Type: Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Scientists

Introduction: The Conformational Anchor

In the realm of stereochemistry, 4-tert-butylcyclohexanol and its derivatives serve as the "hydrogen atom" of conformational analysis. The bulky tert-butyl group (

This rigidity eliminates the complexity of ring-flipping (

-

Studying Structure-Property Relationships (SPR): Isolating the optical activity contributions of specific axial or equatorial substituents.

-

Chiral Auxiliaries: Providing a fixed steric environment for asymmetric induction.

-

Liquid Crystal Mesogens: Serving as rigid cores in cholesteric liquid crystals.

This guide details the stereochemical principles, enzymatic resolution protocols, and chiroptical analysis methods for these derivatives.

Stereochemical Foundations

The Achirality of the Parent Scaffold

A critical distinction must be made immediately: Parent 4-tert-butylcyclohexanol is achiral.

Despite having cis/trans isomers, both isomers possess a plane of symmetry (

-

Cis-isomer: Axial -OH. Achiral (meso-like symmetry).

-

Trans-isomer: Equatorial -OH. Achiral.

Desymmetrization via Substitution

Chirality is introduced only when the symmetry plane is broken by substitution at the C2 or C3 positions .

-

2-Substituted Derivatives: Create two chiral centers (C1 and C2). The "locked" conformation ensures that substituents occupy fixed axial or equatorial positions, allowing for precise optical activity measurements.

Visualization: Conformational Locking & Desymmetrization

The following diagram illustrates the locking mechanism and the introduction of chirality.

Figure 1: The transition from the achiral parent scaffold to a chiral derivative via conformational locking and desymmetrization.

Experimental Protocol: Enzymatic Kinetic Resolution (EKR)

Since direct synthesis often yields racemates, Enzymatic Kinetic Resolution is the gold standard for obtaining enantiopure 4-tert-butylcyclohexanol derivatives. The following protocol uses Candida antarctica Lipase B (CAL-B), known for high enantioselectivity (

Protocol: Resolution of rac-cis-2-Methyl-4-tert-butylcyclohexanol

Objective: Isolate optically pure (

Reagents:

-

Substrate: rac-cis-2-Methyl-4-tert-butylcyclohexanol (10 mmol)

-

Biocatalyst: Novozym 435 (Immobilized CAL-B, 20 mg/mmol substrate)

-

Acyl Donor: Vinyl Acetate (5.0 equiv)

-

Solvent: Anhydrous Hexane or Diisopropyl Ether (DIPE)

Workflow:

-

Preparation: Dissolve the racemic substrate (1.70 g, 10 mmol) in anhydrous hexane (50 mL) in a round-bottom flask.

-

Initiation: Add Vinyl Acetate (4.6 mL, 50 mmol) and Novozym 435 (200 mg).

-

Incubation: Shake the mixture at 200 rpm at 30°C . Monitor the reaction via GC or chiral HPLC.

-

Termination: Stop the reaction at 50% conversion (typically 6–24 hours depending on substitution) by filtering off the enzyme.

-

Purification:

-

Evaporate the solvent under reduced pressure.

-

Perform Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

-

Fraction A: (

)-Acetate (High -

Fraction B: (

)-Alcohol (Low

-

Data Summary Table: Typical Resolution Metrics

| Parameter | Value | Notes |

| Enzyme | CAL-B (Novozym 435) | High stability and reusability. |

| Selectivity ( | > 200 | Indicates near-perfect resolution.[1] |

| Yield | 45-48% (per enantiomer) | Theoretical max is 50%. |

| ee (Product) | > 99% | Determined by Chiral HPLC (e.g., Chiralcel OD-H). |

Optical Activity & Structural Analysis

Once resolved, determining the absolute configuration and conformation is critical. The "locked" nature of the ring allows for the rigorous application of semi-empirical rules.

The Octant Rule (For Ketone Derivatives)

When the alcohol is oxidized to the ketone (e.g., 2-substituted-4-tert-butylcyclohexanone), the Octant Rule predicts the sign of the Cotton effect in Circular Dichroism (CD) spectra.

-

Principle: The carbonyl group is the reference. The space is divided into eight octants.[8]

-

Application:

-

Orient the molecule with the C=O bond along the

-axis. -

The tert-butyl group (equatorial) lies in a nodal plane or a "far" octant with weak contribution.

-

Substituents at C2 (axial vs. equatorial) fall into specific octants, determining the sign of the CD band (

transition at ~290 nm).

-

Axial substituents typically have a strong contribution.

-

Equatorial substituents often lie near nodal planes, contributing less.

-

NMR Analysis ( H Coupling Constants)

The conformation is self-validating via NMR.

-

Axial Proton (

): Large coupling constant with adjacent axial protons ( -

Equatorial Proton (

): Small coupling constants ( -

Validation: In 4-tert-butyl derivatives, the H1 proton signal width at half-height (

) immediately reveals if the substituent is axial (

Visualization: Analytical Workflow

Figure 2: Analytical workflow for assigning configuration to 4-tert-butylcyclohexanol derivatives.

Applications in Drug Development & Materials

The optical activity of these derivatives is not just an academic curiosity; it drives function in applied materials.

-

Liquid Crystals (LCs):

-

Derivatives (esters/ethers) are used as chiral dopants in nematic phases to induce cholesteric (chiral nematic) phases .

-

The "helical twisting power" (HTP) is directly related to the rigid conformational asymmetry provided by the tert-butyl lock.

-

Mechanism:[2][3][4][5][6][7] The chiral solute acts as a defect, forcing the achiral solvent molecules to twist, creating a photonic bandgap.

-

-

Chiral Auxiliaries:

-

Used in asymmetric synthesis (e.g., Diels-Alder reactions) where the bulky tert-butyl group shields one face of the molecule, forcing approach from the opposite side.

-

References

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis and the tert-butyl lock).

-

Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1723-1754. Link

-

Lightner, D. A., & Toan, V. V. (1987).[9] The Octant Rule.[8][9][10][11] XX. Syntheses and Circular Dichroism Data of Chiral 4-Deuterioadamantan-2-ones. Tetrahedron, 43(21), 4905-4916.[9] (Detailed application of Octant Rule in rigid systems). Link

-

Kozioł, A., et al. (2020). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. ResearchGate. (Synthesis protocols for derivatives). Link

-

Anderson, E. M., et al. (1995). Enzymatic Resolution of 2-Substituted Cyclohexanols. Biocatalysis and Biotransformation.[2][4][12][13] (Specific protocols for CAL-B resolution).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-buty... | Study Prep in Pearson+ [pearson.com]

- 4. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. mdpi.com [mdpi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pg.edu.pl [pg.edu.pl]

- 11. scribd.com [scribd.com]

- 12. A Unified Strategy for the Enantioselective Synthesis of All Conduritol Stereoisomers via Enzymatic Resolution and Stereospecific Transformation | BioCrick News Center [biocrick.com]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Stereoselective Synthesis of trans-4-tert-Butylcyclohexanol via LiAlH₄ Reduction

Executive Summary

This application note details the synthesis of trans-4-tert-butylcyclohexanol from 4-tert-butylcyclohexanone. Unlike bulky borohydrides (e.g., L-Selectride) that favor cis-isomers via steric approach control, Lithium Aluminum Hydride (LiAlH₄) is a small, unhindered nucleophile.[1] It predominantly yields the thermodynamically more stable trans-isomer (equatorial alcohol) through axial hydride attack.

This guide addresses the critical challenge of handling pyrophoric LAH, optimizing the stereochemical ratio (~90:10 trans:cis), and purifying the final product to analytical grade.

Theoretical Framework & Mechanism

Conformational Locking

The tert-butyl group at the C4 position acts as a "conformational anchor." Due to its high A-value (approx.[2] 4.9 kcal/mol), it locks the cyclohexane ring into a chair conformation where the tert-butyl group is equatorial. This prevents ring-flipping, making the carbonyl carbon's two faces (axial and equatorial) distinct and non-interconvertible.

Stereochemical Control

The reduction follows Product Development Control (or more accurately, unhindered axial attack):

-

Axial Attack (Favored): The small hydride ion attacks from the axial trajectory. This minimizes torsional strain in the transition state and yields the equatorial alcohol (trans) .

-

Equatorial Attack (Disfavored): Attack from the equatorial trajectory yields the axial alcohol (cis) . This is disfavored for small nucleophiles but favored by bulky reagents (Steric Approach Control).

Reaction Pathway Diagram

Figure 1: Mechanistic pathway showing the preference for axial attack by LiAlH₄ to form the trans-isomer.

Experimental Protocol

Safety Pre-requisites

-

Pyrophoric Hazard: LiAlH₄ reacts violently with water and protic solvents, liberating flammable hydrogen gas.

-

Atmosphere: All operations must be performed under an inert atmosphere (Nitrogen or Argon).

-

Solvents: Diethyl ether or THF must be anhydrous (dried over Na/benzophenone or molecular sieves).

Reagents and Equipment

-

Reagent: LiAlH₄ (0.5 - 0.75 eq; 1 mole of LAH delivers 4 hydrides, but excess is used to drive kinetics).

-

Solvent: Anhydrous Diethyl Ether (

). -

Quench: Distilled water, 15% NaOH solution.

Step-by-Step Methodology

Phase A: Reaction Setup

-

Flame-dry a 2-neck round bottom flask and cool under a stream of

. -

Charge the flask with LiAlH₄ (powder or pellets) and suspend in anhydrous

at 0°C (ice bath). -

Dissolve 4-tert-butylcyclohexanone in a separate portion of anhydrous

.

Phase B: Addition

-

Add the ketone solution dropwise to the LAH suspension over 15–20 minutes.

-

Note: Maintain temperature <10°C to minimize side reactions.

-

-

Remove ice bath and stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Monitor by TLC (Solvent: 30% EtOAc/Hexane). The ketone spot (

) should disappear.

-

Phase C: The Fieser Workup (Crucial)

To avoid the formation of gelatinous aluminum emulsions, use the Fieser method :

For every

-

Slowly add

mL of water (Caution: Gas evolution). -

Add

mL of 15% aqueous NaOH. -

Add

mL of water. -

Warm to RT and stir for 15 minutes until a granular white precipitate forms.

-

Filter through a celite pad or sintered glass funnel. Rinse the solid cake with ether.

Phase D: Isolation

-

Dry the combined ethereal filtrate over anhydrous

. -

Concentrate under reduced pressure (Rotovap) to yield the crude solid (mixture of trans and cis).

Workflow Diagram

Figure 2: Operational workflow for the reduction and Fieser workup.

Purification and Analysis

Since the reaction yields an isomeric mixture (~90% trans, 10% cis), purification is required to isolate the pure trans isomer.

Purification Strategy

-